cyclobutanecarbonitrile
Overview
Description
It is a colorless liquid with a boiling point of approximately 144-146°C and a density of 0.868 g/cm³ . This compound is slightly soluble in water and is primarily used in research and industrial applications.
Preparation Methods
Cyclobutanecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of cyclobutanecarboxylic acid with chlorosulfonyl isocyanate in the presence of dichloromethane and N,N-dimethylformamide. The reaction mixture is refluxed, cooled, and then extracted to yield this compound . The industrial production of this compound typically follows similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Cyclobutanecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanecarboxylic acid.
Reduction: Reduction of this compound can yield cyclobutylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclobutanecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclobutanecarbonitrile involves its interaction with specific molecular targets. The cyano group in this compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Cyclobutanecarbonitrile can be compared with other similar compounds such as cyclopropanecarbonitrile and cyclohexanecarbonitrile. While all these compounds contain a cyano group, their chemical properties and reactivity differ due to the varying ring sizes. This compound is unique in its balance of ring strain and stability, making it a valuable intermediate in organic synthesis .
Similar Compounds
- Cyclopropanecarbonitrile
- Cyclohexanecarbonitrile
- Cyclopentanecarbonitrile
Properties
IUPAC Name |
cyclobutanecarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c6-4-5-2-1-3-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBLFDSCAKHHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196086 | |
Record name | Cyanocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-11-3 | |
Record name | Cyclobutanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4426-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanocyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanocyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying homodesmic reactions for compounds like cyclobutanecarbonitrile?
A1: Homodesmic reactions are valuable tools in computational chemistry. They allow for accurate prediction of thermodynamic properties, such as enthalpy of formation, for molecules like this compound []. This is particularly useful because experimental determination of these properties can be challenging. By designing and studying homodesmic reactions, researchers can gain insights into the stability and energetics of these compounds, which can further guide synthesis and applications.
Q2: Can you elaborate on the software described in the paper for designing homodesmic reactions?
A2: The paper describes a software program designed to generate a set of independent homodesmic reactions for cyclic organic compounds, using this compound as an example []. The software utilizes the compound's molecular structure to create a graph and adjacency matrix, which are then used to identify potential homodesmic reactions. This approach allows for a more systematic and comprehensive analysis of the compound's thermodynamic properties compared to manually designing such reactions.
Q3: What are the potential applications of this compound based on the research findings?
A3: While the papers primarily focus on theoretical calculations and synthetic routes, the synthesis of sibutramine, a compound with structural similarities to this compound, suggests potential applications in medicinal chemistry []. Understanding the structure and reactivity of this compound can serve as a stepping stone for designing and synthesizing novel compounds with potential biological activities. Further research is needed to explore these possibilities.
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